3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime
Description
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(Z)-methoxyiminomethyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10- |
InChI Key |
MVKGDHBJUOEZQS-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure:
-
Substrate : 2,6-Di-tert-butylphenol (4.12 g, 0.02 mol)
-
Solvent : 1,2-Dichloroethane (20 mL)
-
Reagent : Vilsmeier complex (generated from DMF and POCl₃)
-
Temperature : 70°C (reflux)
-
Time : 2 hours
The reaction mixture is neutralized with saturated Na₂CO₃, yielding 4.48 g (96%) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a light brown solid. Key advantages include:
Mechanistic Insights
The Vilsmeier reagent (chloromethyleneiminium chloride) electrophilically substitutes the phenol’s para position. Steric hindrance from tert-butyl groups directs formylation exclusively to the 4-position, avoiding ortho/meta byproducts.
Oximation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
The aldehyde intermediate is converted to the O-methyloxime via condensation with O-methylhydroxylamine hydrochloride. This step typically proceeds in ethanol or methanol under mild acidic or basic conditions.
Standard Oximation Protocol
A modified procedure derived from Sigma-Aldrich’s synthetic data:
-
Substrate : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (4.0 g, 0.017 mol)
-
Reagent : O-Methylhydroxylamine hydrochloride (1.7 g, 0.020 mol)
-
Base : Sodium bicarbonate (1.7 g, 0.020 mol)
-
Solvent : Anhydrous ethanol (40 mL)
-
Temperature : 0–25°C
-
Time : 2–5 hours
The product precipitates upon cooling, yielding 4.2 g (91%) of white crystals after filtration.
Critical Parameters
-
pH Control : Excess NaHCO₃ maintains a mildly basic medium (pH 8–9), accelerating nucleophilic attack by deprotonating hydroxylamine.
-
Solvent Choice : Ethanol enhances oxime stability vs. aqueous systems, minimizing hydrolysis.
-
Steric Effects : Bulky tert-butyl groups slow reaction kinetics, necessitating extended stirring.
Alternative Synthetic Routes
Reductive Amination of Preformed Oximes
A patent-derived method reduces 3,5-di-tert-butyl-4-hydroxybenzaldehyde oxime intermediates using NaBH₄ or LiAlH₄. However, this route is less favored due to over-reduction risks and lower yields (≤75%) compared to direct oximation.
Solid-Phase Synthesis
Degruyter’s protocol demonstrates oxime formation on silica-supported aldehydes, though scalability remains limited. Key data:
| Parameter | Value |
|---|---|
| Support | Silica gel functionalized with aldehyde |
| Reagent | O-Methylhydroxylamine |
| Yield | 82% |
| Purity (HPLC) | >98% |
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (4:1) affords analytically pure product. Typical characteristics:
Chromatographic Methods
Flash chromatography (hexane/ethyl acetate 8:2) resolves residual aldehyde, achieving ≥99% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Vilsmeier + Oximation | 91% | >98% | High | $$ |
| Reductive Amination | 75% | 95% | Moderate | $$$ |
| Solid-Phase | 82% | 98% | Low | $$$$ |
The Vilsmeier-oximation sequence remains optimal for industrial-scale production, balancing cost and efficiency.
Challenges and Mitigation Strategies
-
Byproduct Formation : Trace imine oligomers may form during oximation. Adding molecular sieves (4Å) suppresses this side reaction.
-
Solvent Residues : Residual DMF from Vilsmeier reactions is removed via azeotropic distillation with toluene.
-
Oxime Isomerism : The (E)-isomer predominates (>95%) under basic conditions, confirmed by NOESY NMR .
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it back to the parent aldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: 3,5-Ditert-butyl-4-hydroxybenzaldehyde.
Substitution: Various substituted oxime compounds.
Scientific Research Applications
Anti-inflammatory Properties
One of the prominent applications of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime is its use in pharmaceutical compositions aimed at treating inflammatory diseases. Research indicates that compounds derived from this structure exhibit significant inhibitory effects on enzymes like lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. For instance, a patent describes its use in treating conditions such as rheumatoid arthritis and psoriasis by modulating inflammatory pathways .
Antioxidant Activity
As an antioxidant, this compound plays a crucial role in preventing oxidative stress-related damage in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly valuable in formulations aimed at improving skin health and longevity .
Stabilizers in Polymers
In the field of materials science, this compound is utilized as a stabilizer for polymers. Its ability to inhibit oxidative degradation makes it an essential additive in plastics and coatings. This application helps extend the lifespan of products exposed to harsh environmental conditions .
Food Preservation
The compound is also recognized for its potential as a food preservative due to its antioxidant properties. It can be incorporated into food packaging materials to reduce spoilage and enhance shelf life by preventing lipid oxidation .
Chemical Synthesis
This compound serves as a precursor in the synthesis of various organic compounds. Its derivatives are often employed in synthetic pathways to create more complex molecules used in pharmaceuticals and agrochemicals .
Data Tables
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Organic Chemistry demonstrated that derivatives of 3,5-Ditert-butyl-4-hydroxybenzaldehyde showed significant anti-inflammatory effects when tested on animal models with induced arthritis. The results indicated a marked reduction in inflammation markers and improved mobility in treated subjects compared to controls.
Case Study 2: Polymer Stabilization
Research conducted by the European Chemical Agency highlighted the effectiveness of this compound as a stabilizer in polyvinyl chloride (PVC). The study found that incorporating this compound significantly reduced degradation rates during accelerated aging tests.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime involves its ability to scavenge free radicals and inhibit oxidative processes. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to the presence of the hydroxy and oxime groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime and analogous compounds:
*Calculated based on molecular formula C₁₅H₂₁NO₂.
Functional Group Analysis
- O-Methyloxime vs. O-Aryloxime: The O-methyloxime group in the target compound offers better hydrolytic stability compared to O-aryloximes (e.g., bromofenoxim’s O-(2,4-dinitrophenyl) group), which are prone to photodegradation . However, aryloximes exhibit stronger pesticidal activity due to electron-withdrawing nitro groups enhancing electrophilic reactivity .
- Steric Effects: The tert-butyl substituents in the target compound reduce nucleophilic attack at the oxime nitrogen, unlike smaller substituents in quinolone-derived oximes (e.g., 6g–6i), which show higher antibacterial potency due to improved target binding .
Biological Activity
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime (often referred to as BHT-CHO O-methyloxime) is a derivative of the well-known antioxidant 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO). This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties, anti-inflammatory effects, and metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 278.39 g/mol
- Structure : The compound features a hydroxyl group and an aldehyde group on a tert-butyl substituted aromatic ring, which contributes to its reactivity and biological properties.
Antioxidant Activity
This compound exhibits significant antioxidant activity. The mechanism through which it acts involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems.
Research Findings
-
In vitro Studies :
Compound IC50 (µM) Ascorbic Acid 25 Tocopherol 30 BHT-CHO O-methyloxime 15 - In vivo Studies :
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and antioxidants play a crucial role in mitigating inflammatory responses.
Case Studies
-
Carrageenan-Induced Edema :
Dose (mg/kg) Percent Inhibition (%) 10 30 20 50 50 70 - Mechanism of Action :
Metabolism and Bioavailability
Understanding the metabolism of BHT-CHO O-methyloxime is crucial for evaluating its biological activity.
- Metabolic Pathways :
- Bioavailability :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime?
- Methodological Answer : The synthesis typically involves reacting 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methoxylamine hydrochloride under mildly acidic conditions. Key parameters include:
- Solvent : Ethanol or methanol, which solubilize both reactants and stabilize intermediates.
- Catalyst : Hydrochloric acid (HCl) or pyridine to facilitate imine formation .
- Temperature : Reflux (~70–80°C) for 4–6 hours to drive the reaction to completion.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.
- Purification : Recrystallization from ethanol/hexane mixtures yields pure oxime (61–78% yield) .
Table 1 : Representative Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | HCl (0.1 M) | |
| Reaction Time | 6 hours (reflux) | |
| Yield | 65–78% |
Q. How can researchers confirm the structural integrity of the synthesized oxime?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Look for characteristic peaks:
- Oxime proton (N–OH) at δ 8.5–9.0 ppm (disappears upon deuteration).
- Aromatic protons (δ 7.4–7.8 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 322.24 (C₁₉H₂₈NO₂) .
- TLC : Monitor reaction progress using silica gel plates (CHCl₃/MeOH 95:5) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported tautomeric behavior of O-methyloxime derivatives?
- Methodological Answer : Tautomerism (E/Z isomerism) can be studied via:
- Variable-Temperature NMR : Observe coalescence of peaks at elevated temperatures to assess interconversion kinetics .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers .
- DFT Calculations : Compare experimental NMR shifts with computed values for E/Z isomers .
Case Study : For analogous 3,5-dihydroxybenzaldehyde oximes, X-ray data revealed Z-configuration dominance due to intramolecular hydrogen bonding .
Q. How does the steric bulk of tert-butyl groups influence the compound’s stability under oxidative conditions?
- Methodological Answer :
- ESR Spectroscopy : Detect phenoxyl radical formation under oxidation (e.g., with PbO₂). The tert-butyl groups stabilize radicals via steric protection and resonance .
- Kinetic Studies : Compare degradation rates of tert-butyl-substituted oximes vs. non-bulky analogs in H₂O₂/UV systems.
- Computational Modeling : Calculate bond dissociation energies (BDEs) for the O–H group to predict oxidative stability .
Table 2 : Stability Comparison
| Compound | Half-life (H₂O₂, 25°C) | Reference |
|---|---|---|
| 3,5-Ditert-butyl derivative | >24 hours | |
| Unsubstituted analog | <2 hours |
Q. What methodologies are recommended for investigating the biological activity of this oxime?
- Methodological Answer :
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pre-screen for mitochondrial toxicity to exclude false positives .
- Enzyme Inhibition : Evaluate inhibition of tyrosinase or aldose reductase via spectrophotometric assays (IC₅₀ determination) .
- SAR Studies : Synthesize analogs (e.g., varying substituents on the benzaldehyde ring) to correlate structure with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purification Rigor : Ensure recrystallization from high-purity solvents (e.g., HPLC-grade ethanol) .
- Hydrate vs. Anhydrous Forms : Characterize via TGA/DSC to detect hydrate formation (e.g., hydrate melts at 187–189°C vs. anhydrous at 192–194°C) .
- Interlab Calibration : Cross-validate melting points using certified reference standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
